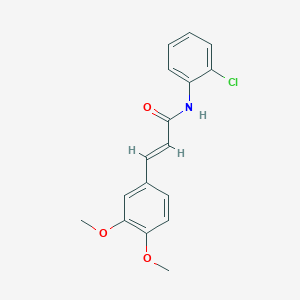![molecular formula C13H13N3O4S B5555697 2-[(4-hydroxy-6-oxo-1,6-dihydro-2-pyrimidinyl)thio]-N-(3-methoxyphenyl)acetamide](/img/structure/B5555697.png)
2-[(4-hydroxy-6-oxo-1,6-dihydro-2-pyrimidinyl)thio]-N-(3-methoxyphenyl)acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
This compound belongs to a class of compounds known for their diverse biological activities and potential as building blocks for various heterocyclic compounds. The interest in such compounds arises from their structural complexity and functional versatility, making them valuable in synthetic chemistry and pharmaceutical research.
Synthesis Analysis
The synthesis process often involves the acetylation of precursor compounds, followed by reactions with bifunctional nucleophiles to construct the pyrimidine core, and finally, functionalization to introduce specific substituents like the methoxyphenyl group. A common approach includes the use of acetic anhydride for acetylation and Vilsmeier-Haack reagent for formylation, leading to intermediate compounds that can undergo further chemical transformations (Farouk, Ibrahim, & El-Gohary, 2021).
Molecular Structure Analysis
Molecular structure analysis typically involves deducing the structure of synthesized compounds through analytical and spectral data. This includes determining the conformation, bond lengths, angles, and overall geometry of the molecule. For compounds with a pyrimidine core, X-ray crystallography has been used to elucidate their folded conformations and intramolecular hydrogen bonding patterns, stabilizing their structures (Subasri et al., 2016).
Scientific Research Applications
Synthesis and Chemical Reactivity
Synthesis of Novel Compounds : A study by Abu‐Hashem et al. (2020) involved the synthesis of novel heterocyclic compounds derived from visnaginone and khellinone, demonstrating anti-inflammatory and analgesic properties. These compounds include various pyrimidinyl derivatives, showcasing the potential of such chemicals in medicinal chemistry Molecules.
Chemical Reactivity and Biological Evaluation : Farouk et al. (2021) explored the chemical reactivity of a pyrimidinyl derivative towards the synthesis of nitrogen heterocyclic compounds, further evaluating their biological activity. This emphasizes the versatility of pyrimidinyl compounds in synthesizing new chemical entities with potential biological applications Synthetic Communications.
Biological and Pharmacological Applications
Antimicrobial Activity : Hossan et al. (2012) reported on the synthesis of pyrimidinone and oxazinone derivatives fused with thiophene rings, starting from citrazinic acid, and tested them as antimicrobial agents. This research highlights the potential use of pyrimidinyl compounds in developing new antimicrobials Molecules.
Antitumor Activity : The creation of 4-substituted thieno[3,2-d]pyrimidine and thienotriazolopyrimidine derivatives for antitumor activity investigation by Hafez and El-Gazzar (2017) showcases the application of pyrimidinyl compounds in cancer research, indicating their potential as anticancer agents Acta Pharmaceutica.
Material Science and Chemical Synthesis
- Coordination Complexes and Polymer Science : Klimova et al. (2013) studied the reaction of tautomeric amidines with 3-ferrocenylmethylidene-2,4-pentanedione, leading to the formation of polymeric coordination complexes of potassium ferrocenyl(hexahydro)pyrimidoxides. This work illustrates the utility of pyrimidinyl derivatives in synthesizing complex materials with potential applications in material science Molecules.
Mechanism of Action
The mechanism of action of a compound refers to how it interacts with biological systems. This could involve binding to specific receptors, inhibiting certain enzymes, or interacting with other biomolecules. Unfortunately, there is no information available on the mechanism of action of this specific compound .
Future Directions
Given the limited information available on this compound, future research could focus on elucidating its synthesis, exploring its potential reactions, determining its physical and chemical properties, and investigating its biological activity. Such research could contribute to our understanding of this compound and its potential applications .
properties
IUPAC Name |
2-[(4-hydroxy-6-oxo-1H-pyrimidin-2-yl)sulfanyl]-N-(3-methoxyphenyl)acetamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H13N3O4S/c1-20-9-4-2-3-8(5-9)14-12(19)7-21-13-15-10(17)6-11(18)16-13/h2-6H,7H2,1H3,(H,14,19)(H2,15,16,17,18) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CDPCLQMFHKCSOO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1)NC(=O)CSC2=NC(=CC(=O)N2)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H13N3O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
307.33 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-[(4-hydroxy-6-oxo-1,6-dihydropyrimidin-2-yl)sulfanyl]-N-(3-methoxyphenyl)acetamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![6-amino-3-methyl-4-(2-phenylethyl)-1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile](/img/structure/B5555614.png)
![11-[(4-methylphenyl)amino]-2,3-dihydro-1H-cyclopenta[4,5]pyrido[1,2-a]benzimidazole-4-carbonitrile](/img/structure/B5555617.png)
![N-(4,5,6,7-tetrahydropyrazolo[1,5-a]pyrazin-2-ylmethyl)-3-(trifluoromethyl)benzamide hydrochloride](/img/structure/B5555625.png)
![N-[2-(aminocarbonyl)phenyl]isonicotinamide](/img/structure/B5555626.png)


![3-({3,5-dimethyl-4-[(4-methylphenyl)thio]-1H-pyrazol-1-yl}carbonyl)pyridine](/img/structure/B5555653.png)
![3-[2-(phenylthio)ethyl]-2,4(1H,3H)-quinazolinedione](/img/structure/B5555668.png)

![3-(2-methoxyphenyl)-11-(4-pyridinyl)-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one](/img/structure/B5555684.png)
![(1S*,5R*)-3-[(5-methyl-2-phenyl-1,3-oxazol-4-yl)acetyl]-6-propyl-3,6-diazabicyclo[3.2.2]nonan-7-one](/img/structure/B5555694.png)


![N-[(4-ethyl-2-methyl-1,3-thiazol-5-yl)methyl]-8-fluoro-2-quinolinecarboxamide](/img/structure/B5555710.png)